molecular formula C11H10N2 B1596289 2-Benzylpyrazine CAS No. 28217-95-0

2-Benzylpyrazine

Cat. No.: B1596289
CAS No.: 28217-95-0
M. Wt: 170.21 g/mol
InChI Key: QGSOPZAYKHDVDO-UHFFFAOYSA-N
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Description

2-Benzylpyrazine is an organic compound belonging to the pyrazine family, characterized by a benzyl group attached to the second position of the pyrazine ring. Pyrazines are a class of nitrogen-containing heterocycles that are widely found in nature and have significant applications in various fields, including pharmaceuticals, agrochemicals, and flavoring agents .

Safety and Hazards

2-Benzylpyrazine is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The safety data sheet advises wearing protective gloves and eye protection .

Mechanism of Action

Target of Action

Related compounds such as n-benzylpyrazine-2-carboxamides have shown antimycobacterial activity . Therefore, it is plausible that 2-Benzylpyrazine may also target mycobacterial strains.

Mode of Action

Studies on similar compounds suggest that the presence of a more lipophilic substituent on the pyrazine core, such as 5-cl, 6-cl, or long alkylamino chains, favors in vitro antimycobacterial activity . This suggests that this compound may interact with its targets through lipophilic interactions, leading to its antimycobacterial effects.

Biochemical Pathways

Given its potential antimycobacterial activity, it may interfere with the metabolic processes of mycobacteria

Pharmacokinetics

The lipophilicity of a compound is known to influence its pharmacokinetic properties As this compound is likely lipophilic, it may have good bioavailability and distribution within the body

Result of Action

Related compounds have shown antimycobacterial activity, suggesting that this compound may also exert similar effects . The exact molecular and cellular effects would depend on its specific targets and mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzylpyrazine can be synthesized through several methods. One common approach involves the reaction of pyrazine with benzyl halides in the presence of a base. For example, the reaction of pyrazine with benzyl chloride in the presence of sodium hydride can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Benzylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: N-bromosuccinimide for bromination.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-Benzylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrazine derivatives. Its benzyl group at the second position allows for specific interactions with molecular targets, making it valuable in various applications .

Properties

IUPAC Name

2-benzylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSOPZAYKHDVDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334326
Record name 2-benzylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28217-95-0
Record name 2-Benzylpyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028217950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-benzylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BENZYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3BRN3E6GB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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